Gelsevirine

Neuroscience Receptor Pharmacology Electrophysiology

Select Gelsevirine for its unique, validated activity as a selective STING pathway inhibitor (Kd=27.6 µM) and glycine receptor antagonist. Its distinct functional profile—inhibiting α1/α2/α3 GlyR and promoting STING degradation—prevents experimental confounding seen with Gelsemine or Koumine. For reliable data in patch-clamp or STING-related inflammatory models, specify this high-purity alkaloid.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 38990-03-3
Cat. No. B199093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelsevirine
CAS38990-03-3
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
InChIInChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1
InChIKeySSSCMFCWHWCCEH-LGUFPRDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Gelsevirine (CAS 38990-03-3): An Indole Alkaloid from Gelsemium elegans with Differentiated Receptor Modulation and Antiproliferative Activity


Gelsevirine (CAS 38990-03-3) is a naturally occurring indole alkaloid, belonging to the Gelsemium class of compounds, primarily isolated from the plant Gelsemium elegans Benth [1]. It is structurally characterized as 1-methoxygelsemine and is recognized for its interactions with central nervous system inhibitory receptors, including glycine receptors (GlyRs) and STING, which underpin its anxiolytic and anti-inflammatory properties [2][3]. Gelsevirine also exhibits dose-dependent antiproliferative activity against certain human carcinoma cell lines, providing a basis for its investigation in oncology [4].

Why Gelsevirine Cannot Be Simply Substituted with Other Gelsemium Alkaloids in Specialized Research


While several Gelsemium alkaloids such as gelsemine, koumine, and gelsenicine share a common botanical origin and are often collectively discussed for their anxiolytic or analgesic properties, their molecular targets, potency, and pharmacokinetic profiles diverge significantly [1][2]. Direct comparative studies reveal that gelsevirine exhibits a distinct pattern of activity at glycine receptor subtypes and a unique metabolic fate compared to its closest analogs [3][4]. Furthermore, it has been identified as a novel STING-specific inhibitor, a target profile not commonly associated with other major alkaloids in this class [5]. These quantifiable differences mean that substituting gelsevirine with another Gelsemium alkaloid without prior experimental validation would introduce significant variability and potentially invalidate results in studies focused on specific receptor pharmacology or metabolic pathways.

Quantitative Differentiation of Gelsevirine from Closest Analogs: A Comparative Evidence Guide


Glycine Receptor α1 Subunit Modulation: Gelsevirine vs. Koumine

In a direct head-to-head electrophysiology study, gelsevirine inhibited glycine receptors (GlyRs) composed of α1 subunits with an IC50 of 40.6 ± 8.2 μM. This potency was moderately lower than that of the comparator koumine, which exhibited an IC50 of 31.5 ± 1.7 μM [1]. This contrasts with humantenmine, which showed no detectable activity, and highlights a specific, albeit less potent, interaction profile for gelsevirine.

Neuroscience Receptor Pharmacology Electrophysiology

Broad GlyR Subtype Modulation: Gelsevirine vs. Gelsenicine and Humantenirine

A comparative study on GlyR subtypes showed that at a concentration of 300 µM, gelsevirine exhibited near-complete inhibition of both α1GlyR (-98.89% ± 0.68%) and α1βGlyR (-99.06% ± 0.62%) peak currents. This profound inhibition was significantly different (p < 0.01) from the much weaker effects observed with the comparators gelsenicine (-13.64% ± 4.34% for α1GlyR; -10.44% ± 5.99% for α1βGlyR) and humantenirine (-11.75% ± 4.34% for α1GlyR; -16.82% ± 4.41% for α1βGlyR) [1]. Koumine and gelsemine also showed strong inhibition, but the key differentiator is gelsevirine's clear functional separation from gelsenicine and humantenirine.

Neuroscience Receptor Pharmacology Ion Channel Modulation

Antiproliferative Activity in Digestive System Cancers: Gelsevirine vs. Koumine, Gelsemine, and Gelsenicine

In an MTT assay assessing cytotoxicity against the human colorectal adenocarcinoma cell line SW480, gelsevirine exhibited an IC50 of 1.41 ± 0.06 mM. This was significantly higher (less potent) than the values reported for the comparators koumine (IC50 = 0.45 ± 0.10 mM), gelsemine (IC50 = 0.76 ± 0.28 mM), and gelsenicine (IC50 = 0.52 ± 0.22 mM) [1]. Similarly, against the gastric carcinoma cell line MGC80-3, gelsevirine's IC50 was 1.22 ± 0.11 mM, compared to koumine's 0.82 ± 0.19 mM, gelsemine's 1.20 ± 0.33 mM, and gelsenicine's 1.14 ± 0.23 mM [1].

Oncology Cancer Cell Biology Cytotoxicity

Metabolic Pathway Divergence: Gelsevirine vs. Gelsemine

While the metabolic pathways of koumine and gelsemine have been previously characterized, the metabolism of gelsevirine was only recently elucidated. The first study on its metabolism identified four specific metabolites formed via hydrogenation, N-demethylenation, and oxidation in rat liver S9 fractions [1][2]. A subsequent investigation revealed significant qualitative and quantitative species differences in gelsevirine metabolism across human, pig, goat, and rat liver microsomes, indicating that its in vivo clearance is not uniform across species [3]. This is a contrast to the class-level inference that gelsemine's metabolism is more established.

Drug Metabolism Pharmacokinetics Toxicology

Targeted Research and Procurement Scenarios for Gelsevirine Based on Evidence Differentiation


Investigating GlyR-Mediated CNS Pathways with a Selective, Potent Modulator

A neuroscience laboratory studying the specific roles of α1 and α1β glycine receptor subtypes in anxiety or pain signaling requires a potent and selective tool compound. Based on the direct evidence showing that gelsevirine induces >98% inhibition of both α1GlyR and α1βGlyR at 300 µM [1], while other analogs like gelsenicine show minimal activity, this compound is a superior choice for experiments where robust GlyR modulation is essential and off-target effects on these specific subtypes must be minimized. Procurement of gelsevirine ensures that the observed biological effects are reliably linked to strong GlyR inhibition, which cannot be assumed with other Gelsemium alkaloids.

In Vivo Pharmacokinetic and Cross-Species Metabolic Studies Requiring a Defined Baseline

A drug metabolism research group planning a pharmacokinetic study in pigs or goats would require a compound with established metabolic species differences. The literature clearly demonstrates that gelsevirine exhibits qualitative and quantitative species differences in metabolism across human, pig, goat, and rat liver microsomes [1]. This makes gelsevirine a unique, evidence-backed model substrate for investigating species-dependent clearance mechanisms and for validating in vitro-in vivo extrapolation (IVIVE) models. Choosing a less well-characterized analog would introduce unnecessary uncertainty into the experimental design.

Structure-Activity Relationship (SAR) Studies for Gelsemium-Derived Anticancer Leads

A medicinal chemistry team engaged in SAR studies to optimize the anticancer potential of Gelsemium alkaloids requires a range of compounds with defined and varying potencies. The head-to-head comparison on SW480 and MGC80-3 cells shows that gelsevirine (IC50s of 1.41 mM and 1.22 mM, respectively) is a lower-potency antiproliferative agent compared to koumine (0.45 mM and 0.82 mM) and gelsemine (0.76 mM and 1.20 mM) [2]. This quantitative difference positions gelsevirine as an essential comparator or scaffold in SAR panels, enabling researchers to map how structural modifications (e.g., the methoxy group in gelsevirine) influence cytotoxicity, thereby guiding the design of more effective and potentially less toxic derivatives.

Studies on STING-Mediated Inflammation and Sepsis

A research team investigating novel STING-specific inhibitors to treat sepsis or autoimmune conditions requires a compound with a validated mechanism of action. Gelsevirine has been identified as a novel STING-specific inhibitor, demonstrating the ability to inhibit 2'3'-cGAMP-induced STING dimerization and to attenuate STING-related inflammation in sepsis models [1]. This unique target profile among Gelsemium alkaloids makes it a critical procurement item for studies focused on STING pathway modulation, offering a natural product-derived tool that complements synthetic inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gelsevirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.